2,6-Dibromo-3-fluorophenylacetic acid

Descripción general

Descripción

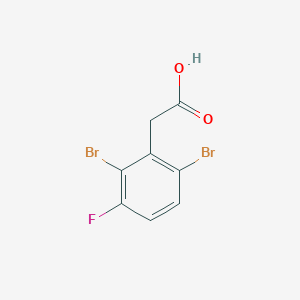

2,6-Dibromo-3-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 It is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, along with an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the nucleophilic substitution reaction where bromine and fluorine atoms are introduced into the phenyl ring under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors The process includes bromination of phenylacetic acid followed by selective fluorination

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromo-3-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Aplicaciones Científicas De Investigación

2,6-Dibromo-3-fluorophenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- 2,6-Dibromo-4-fluorophenylacetic acid

- 2,6-Dibromo-3-chlorophenylacetic acid

- 2,6-Dibromo-3-iodophenylacetic acid

Comparison: 2,6-Dibromo-3-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

2,6-Dibromo-3-fluorophenylacetic acid (DBFPA) is an organic compound characterized by its unique halogenated structure, which includes two bromine atoms and one fluorine atom attached to a phenyl ring with an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Chemical Formula : C₈H₅Br₂F O₂

- Molecular Weight : Approximately 295.97 g/mol

The biological activity of DBFPA is largely attributed to its electrophilic nature, influenced by the presence of halogen substituents. These halogens can participate in biochemical interactions, potentially leading to modifications in cellular functions. The proposed mechanisms include:

- Electrophilic Interactions : The bromine and fluorine atoms may act as electrophiles, allowing DBFPA to interact with nucleophilic sites on proteins or DNA, which could alter their functions.

- Enzyme Inhibition : Preliminary studies suggest that DBFPA may inhibit specific enzymes involved in inflammatory and cancer pathways, although the exact molecular targets remain under investigation.

Antimicrobial Activity

DBFPA has shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism behind this activity may involve:

- Disruption of microbial cell membranes.

- Interference with metabolic processes within microbial cells.

In vitro studies indicate that DBFPA exhibits significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Anticancer Activity

Research into the anticancer properties of DBFPA has revealed its potential effectiveness against various cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Proliferation : DBFPA demonstrated cytotoxic effects on human cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.

- Mechanistic Insights : Studies suggest that DBFPA may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those related to oxidative stress and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DBFPA against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that DBFPA inhibited bacterial growth at concentrations as low as 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Properties

In a comparative study assessing the anticancer effects of several halogenated compounds, DBFPA was found to exhibit superior cytotoxicity against DU-145 cells compared to other analogs. The compound's IC50 value was determined to be approximately 16.5 µM, highlighting its potential for development into a therapeutic agent for prostate cancer .

Data Summary Table

| Biological Activity | Target Organisms/Cells | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membranes |

| Candida albicans | 25 | Metabolic interference | |

| Anticancer | DU-145 (Prostate Cancer) | 16.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | TBD | Activation of oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dibromo-3-fluorophenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Halogenation and coupling : Start with fluorophenylacetic acid derivatives (e.g., 3-fluorophenylacetic acid) and perform bromination using or in the presence of as a catalyst. The regioselectivity of bromine substitution at the 2,6-positions can be controlled by steric and electronic effects of the fluorine substituent .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate the product. Purity can be verified via , , and -NMR (≥98% purity) .

- Yield optimization : Kinetic studies suggest that lower temperatures (0–5°C) reduce side reactions like over-bromination. Typical yields range from 45% to 65% depending on stoichiometric ratios .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR analysis : -NMR is critical for confirming fluorine presence (δ ≈ -110 to -120 ppm for aromatic F). -NMR should show distinct aromatic protons (doublets due to Br/F coupling) and the acetic acid side chain (singlet at δ ≈ 3.6–3.8 ppm) .

- Mass spectrometry : High-resolution LC-MS (ESI⁻ mode) should exhibit a molecular ion peak at 335.8 (CHBrFO) with isotopic patterns matching bromine’s natural abundance .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze using Mercury software (Cambridge Crystallographic Data Centre) to resolve bond angles and halogen interactions .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational modeling : Use density functional theory (DFT) to calculate electron density maps. The strong electron-withdrawing effects of Br and F reduce electron density at the aromatic ring, making Suzuki-Miyaura coupling challenging. Pre-activation with Pd(OAc)/SPhos ligand systems improves reactivity .

- Experimental validation : Compare reaction rates with analogs (e.g., 2,6-dichloro-3-fluorophenylacetic acid). Kinetic studies show Br substituents slow coupling due to increased steric bulk and reduced oxidative addition efficiency in Pd catalysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts) for this compound?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR with FT-IR (C=O stretch ≈ 1700 cm⁻¹) and XPS (Br 3d binding energy ≈ 70 eV) to confirm functional groups. Discrepancies in -NMR may arise from solvent polarity or hydrogen bonding; test in DMSO-d vs. CDCl .

- Isotopic labeling : Synthesize deuterated analogs (e.g., phenyl-d acetic acid) to isolate coupling effects in NMR spectra .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze via HPLC-UV (λ = 254 nm) over 6 months. Hydrolysis of the acetic acid moiety (to 2,6-dibromo-3-fluorophenol) occurs at >40°C, confirmed by LC-MS degradation peaks at 275.9 .

- Light sensitivity : UV-Vis studies show photodegradation under 254 nm light; store in amber vials with desiccants to prevent radical-mediated decomposition .

Q. Key Considerations for Researchers

- Synthetic challenges : Regioselective bromination requires careful optimization of Lewis acid catalysts and temperature .

- Analytical contradictions : Always cross-validate spectral data with orthogonal methods (e.g., X-ray vs. NMR) to avoid misassignment .

- Biological relevance : While not directly studied here, fluorinated analogs are often bioactive; consider in vitro assays for cytotoxicity or enzyme inhibition .

Propiedades

IUPAC Name |

2-(2,6-dibromo-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCVFVHUEBEPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.